N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine
Description
The compound N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine features a hybrid structure combining a 6-methylpyridin-2-amine core, a 4-chlorophenyl group, and a 2-methylindole moiety linked via a methylene bridge. This design integrates pharmacophoric elements common in bioactive molecules, such as aromatic rings for π-π stacking and hydrogen-bonding groups (pyridin-2-amine) for target engagement.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3/c1-14-6-5-9-20(24-14)26-22(16-10-12-17(23)13-11-16)21-15(2)25-19-8-4-3-7-18(19)21/h3-13,22,25H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBLQUIOBAZQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)Cl)C3=C(NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and Grignard reagents for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, including anti-inflammatory and anti-cancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Core Pyridine/Indole Hybrids
- Target Compound : Combines pyridin-2-amine, 4-chlorophenyl, and 2-methylindole groups.
- Analog 1: N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () Key Differences: Pyrimidine core instead of pyridine; lacks indole but includes a second 4-chlorophenyl group. Structural Impact: Pyrimidine’s electron-deficient nature may alter binding affinity compared to pyridine.
Pyridin-2-Amine Derivatives
- Analog 2: 4-Methyl-6-(2-{3-[3-(Methylamino)Propyl]Phenyl}Ethyl)Pyridin-2-Amine () Key Differences: Features a methylamino-propylphenyl chain instead of indole and 4-chlorophenyl groups. Impact: Increased hydrophobicity and chain flexibility may influence solubility and membrane permeability.
Nitro-Substituted Pyridines
- Analog 3: 5-(4-Chlorophenyl)-N-(Naphthalen-1-yl)-3-Nitropyridin-2-Amine (3i) () Key Differences: Nitro group at C3; naphthyl substituent instead of indole.
Enzyme Inhibition
- Compounds : Derivatives like 3i and 3k were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition using the Ellman method.
- 3i (4-chlorophenyl, naphthyl) : Moderate AChE inhibition (IC₅₀ ~12 µM).
- 3k (4-bromophenyl, 4-chlorophenyl) : Enhanced BChE selectivity (IC₅₀ ~8 µM).
- Target Compound : The indole moiety may confer distinct interactions with cholinesterase hydrophobic pockets, though direct data are unavailable.
Antimicrobial Activity
Physicochemical and Crystallographic Properties
Crystal Packing and Stability
- : Polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine showed dihedral angles of 5.2°–12.8° between aromatic rings, influencing packing efficiency and solubility .
Hydrogen Bonding
Biological Activity
N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine, a compound with the chemical formula C21H18ClN3, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, alongside relevant case studies and research findings.
Antibacterial Activity
Research indicates that derivatives of pyridine and indole exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Pyridine Derivative A | Staphylococcus aureus | 0.0039 |
| Indole Derivative B | Escherichia coli | 0.025 |
| N-[(4-chlorophenyl)(2-methyl... | Staphylococcus aureus | TBD |
| N-[(4-chlorophenyl)(2-methyl... | Escherichia coli | TBD |
Note: MIC values for this compound are yet to be determined in specific studies.
Antifungal Activity
The compound's antifungal activity has also been investigated. Similar pyridine derivatives have shown effectiveness against fungi such as Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity of Related Compounds
| Compound | Target Fungi | MIC (mg/mL) |
|---|---|---|
| Pyridine Derivative C | Candida albicans | 0.015 |
| Indole Derivative D | Aspergillus niger | 0.020 |
| N-[(4-chlorophenyl)(2-methyl... | Candida albicans | TBD |
| N-[(4-chlorophenyl)(2-methyl... | Aspergillus niger | TBD |
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties, particularly against certain cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of specific pathways crucial for cancer cell proliferation.
Case Study: Anticancer Efficacy
In a study involving various indole derivatives, one compound demonstrated significant cytotoxic effects on breast cancer cells with an IC50 value of 12 µM. While specific data on this compound is limited, its structural similarity suggests potential efficacy.
The biological activity of the compound is likely attributed to its ability to interact with cellular targets such as enzymes or receptors involved in bacterial cell wall synthesis or fungal cell membrane integrity.
Structure-Activity Relationship (SAR)
Studies on similar compounds indicate that the presence of electron-withdrawing groups (like chlorine) enhances antibacterial activity by increasing the lipophilicity of the molecule, facilitating better membrane penetration.
Table 3: Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| Chlorine (Cl) | Increases antibacterial |
| Methyl (CH3) | Enhances lipophilicity |
| Indole Group | Contributes to cytotoxicity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine, and how do reaction conditions impact yield?
- Methodology : The synthesis involves multi-step reactions, typically starting with Friedel-Crafts alkylation or Mannich-type reactions to couple the indole and pyridine moieties. Catalysts like palladium (e.g., Pd(OAc)₂) or copper (CuI) are used for cross-coupling steps, while solvents such as DMF or toluene under inert atmospheres (N₂/Ar) are critical for stability. For the 4-chlorophenyl group, electrophilic substitution or Suzuki-Miyaura coupling may be employed. Optimizing temperature (60–120°C) and stoichiometric ratios (e.g., 1:1.2 for amine:halide) can improve yields to >70% .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of:
- NMR (¹H/¹³C, 2D-COSY/HMBC) to confirm connectivity and substituent positions.
- High-resolution mass spectrometry (HR-MS) for molecular ion verification (e.g., [M+H]⁺).
- X-ray crystallography (if single crystals are obtainable) with SHELXL refinement to resolve stereochemistry and bond angles .
- HPLC-PDA (>95% purity threshold) to assess impurities from side reactions .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram+/Gram− bacteria (e.g., S. aureus, E. coli).
- Neuroprotective : SH-SY5Y cell models under oxidative stress (H₂O₂-induced), measuring caspase-3 activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Replicate experiments under standardized conditions (e.g., cell passage number, serum batch).
- Assess compound stability via LC-MS to rule out degradation during assays.
- Evaluate off-target effects using kinome/phenotypic profiling (e.g., Eurofins Panlabs panel).
- Statistical meta-analysis of published data to identify confounding variables (e.g., solvent DMSO concentration) .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities for targets like tubulin or kinases.
- QM/MM simulations to analyze electronic effects of substituents (e.g., chloro vs. methoxy groups).
- Free-energy perturbation (FEP) to quantify ΔΔG for analog modifications .
Q. How does crystallographic data inform conformational stability and intermolecular interactions?
- Methodology :
- Single-crystal X-ray diffraction with SHELX suite refinement to determine dihedral angles (e.g., indole-pyridine torsion) and hydrogen-bonding networks (N–H⋯N/O).
- Hirshfeld surface analysis (CrystalExplorer) to quantify π-π stacking or C–H⋯Cl interactions, critical for solid-state packing .
Q. What methodologies are recommended for in vivo toxicity profiling?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
